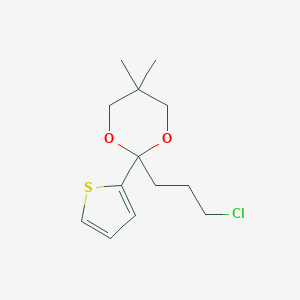
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is a heterocyclic organic compound It features a dioxane ring substituted with a thiophene group and a chloropropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane typically involves the reaction of thiophene derivatives with chloropropyl reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of 3-chloropropyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(3-Propyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Substitution: 2-(3-Aminopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane or 2-(3-Thiopropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the chloropropyl group can form covalent bonds with nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloropropyl)-2-thiophen-2-yl[1,3]dioxolane: Similar structure but lacks the dimethyl substitution on the dioxane ring.
2-(3-Chloropropyl)-5,5-dimethyl-2-(furan-2-yl)-1,3-dioxane: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-(3-Chloropropyl)-5,5-dimethyl-2-(thiophen-2-yl)-1,3-dioxane is unique due to the presence of both the thiophene ring and the chloropropyl group, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the dioxane ring also influences its steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88098-37-7 |
|---|---|
Molekularformel |
C13H19ClO2S |
Molekulargewicht |
274.81 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-5,5-dimethyl-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C13H19ClO2S/c1-12(2)9-15-13(16-10-12,6-4-7-14)11-5-3-8-17-11/h3,5,8H,4,6-7,9-10H2,1-2H3 |
InChI-Schlüssel |
DWKKCIGMXSQLOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)(CCCCl)C2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
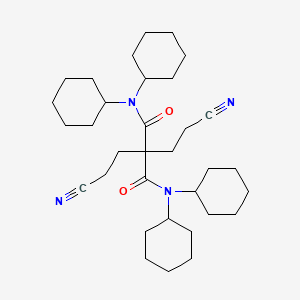
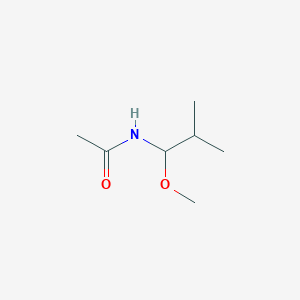

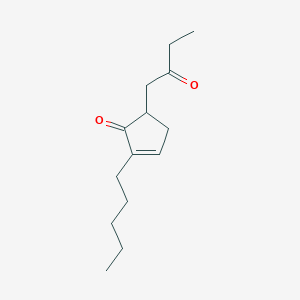
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
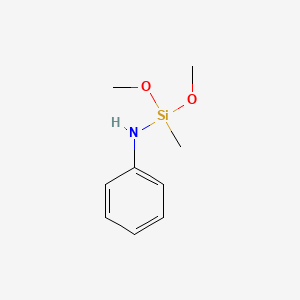
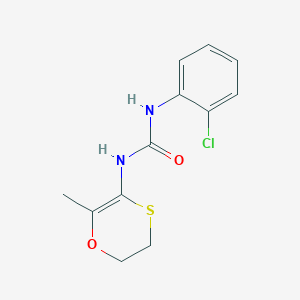
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)
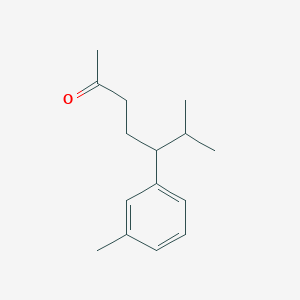
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

